molecular formula C14H14F6N2S B2650051 N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide CAS No. 2061727-09-9

N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide

Cat. No. B2650051
M. Wt: 356.33
InChI Key: OHQLCOSNHBVVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide”, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Coordination Chemistry and Cancer Therapy

  • Coordination compounds of copper and nickel with derivatives of N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide have been synthesized. These compounds act as bridging ligands and have shown potential in inhibiting the growth of myeloid human leukemia HL-60 cancer cells at very low concentrations (Pakhontsu et al., 2014).

Anti-inflammatory and Analgesic Activities

  • A series of N-acyl derivatives of N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide exhibited platelet antiaggregating activity superior or comparable to acetylsalicylic acid. Some compounds also showed moderate analgesic, antiinflammatory, and hypotensive activities in animal models (Ranise et al., 1993).

Antimicrobial Activities

  • Novel N-(1-adamantyl)carbothioamide derivatives, including those related to N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide, were synthesized and showed potent antibacterial activity against various pathogenic bacteria and yeast-like fungus Candida albicans. These compounds also demonstrated significant hypoglycemic activity in diabetic rats (Al-Abdullah et al., 2015).

Anticancer Potential

  • A novel series of compounds including N-[4-(3-aryl-3-oxo-1-propenyl)phenylcarbonyl]-3,5-bis(phenylmethylene)-4-piperidones, derived from N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide, showed significant cytotoxicity against various cancer cell lines, highlighting their potential as antineoplastic agents (Dimmock et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea”, indicates that it is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

properties

IUPAC Name

N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F6N2S/c15-13(16,17)9-6-10(14(18,19)20)8-22(7-9)12(23)21-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQLCOSNHBVVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=S)NC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide

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